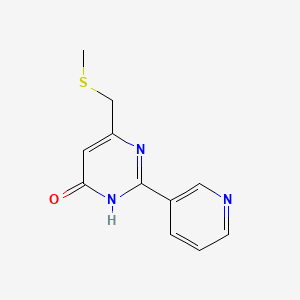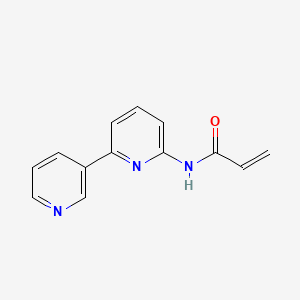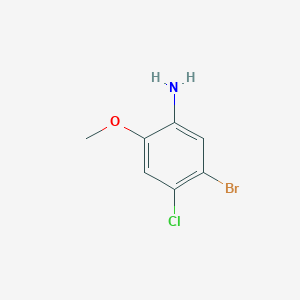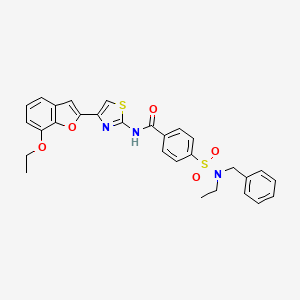
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid” is a chemical compound with potential applications in various scientific fields. It has a molecular formula of C18H17NO2S and a molecular weight of 311.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with ethyl and thiophenyl substituents. The quinoline core is a heterocyclic aromatic compound, which is a vital scaffold for leads in drug discovery .Scientific Research Applications
Synthesis and Chemical Properties
Quinoline derivatives are a focal point in synthetic organic chemistry due to their significant biological activities and potential applications in materials science. For instance, the synthesis of novel heterocyclic compounds, including quinoline derivatives, has been reported, demonstrating methodologies for creating complex molecules with potential applications in drug development and materials science (Gao et al., 2011). These syntheses often involve the construction of quinoline frameworks via catalyzed reactions, showcasing the versatility of quinoline structures in facilitating the development of new chemical entities.
Photophysical Applications
Quinoline derivatives exhibit unique optical and electronic properties, making them suitable for applications in organic electronics and photonics. The study of structural and optical properties of quinoline derivatives thin films reveals insights into their potential uses in electronic devices due to their photovoltaic properties and ability to form thin films with distinct optical characteristics (Zeyada et al., 2016). These properties are crucial for the development of organic photovoltaic cells and light-emitting diodes (LEDs), highlighting the role of quinoline derivatives in advancing renewable energy technologies and electronic displays.
Medicinal Chemistry Applications
In medicinal chemistry, quinoline derivatives are explored for their antibacterial and antitumor activities. Research on 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrates the antibacterial potential of quinoline derivatives, with specific compounds exhibiting significant activities against both Gram-positive and Gram-negative bacteria (Koga et al., 1980). Furthermore, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a class of quinoline derivatives, indicate their potential as potent cytotoxins against various cancer cell lines (Deady et al., 2003). These studies highlight the therapeutic applications of quinoline derivatives in treating bacterial infections and cancer.
Properties
IUPAC Name |
6-ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-3-11-5-7-15-13(9-11)14(18(20)21)10-16(19-15)17-8-6-12(4-2)22-17/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMGOSMBLWCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2708379.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)



![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2708390.png)



![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![4-Chloro-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2708398.png)

